molecular formula C16H25F2N3O2 B15118883 N-cyclopropyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide

N-cyclopropyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide

Cat. No.: B15118883
M. Wt: 329.39 g/mol
InChI Key: SLNWWNNITQGUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a difluoropiperidine moiety, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The difluoropiperidine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The cyclopropyl group may enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C16H25F2N3O2

Molecular Weight

329.39 g/mol

IUPAC Name

N-cyclopropyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide

InChI

InChI=1S/C16H25F2N3O2/c17-16(18)5-9-21(10-6-16)15(23)12-3-7-20(8-4-12)11-14(22)19-13-1-2-13/h12-13H,1-11H2,(H,19,22)

InChI Key

SLNWWNNITQGUIW-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CN2CCC(CC2)C(=O)N3CCC(CC3)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.